molecular formula C7H8ClNO2S B13596561 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid

Cat. No.: B13596561
M. Wt: 205.66 g/mol
InChI Key: OKTGPUOHIQUMAH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorothiophene.

    Nitration: The 4-chlorothiophene undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination: The resulting 2-amino-4-chlorothiophene is then reacted with acrylonitrile to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group, converting it to a primary amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino acid structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of a chlorine atom, which affects its reactivity and interactions.

    2-Amino-3-(4-nitrophenyl)propanoic acid: The presence of a nitro group introduces different electronic properties and reactivity.

    2-Amino-3-(4-methylthiophen-2-yl)propanoic acid: The methyl group alters the steric and electronic environment of the thiophene ring.

Uniqueness: 2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

2-amino-3-(4-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)

InChI Key

OKTGPUOHIQUMAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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